molecular formula C13H20NO4P B11960790 Diisopropyl benzoylamidophosphate CAS No. 3808-08-0

Diisopropyl benzoylamidophosphate

Cat. No.: B11960790
CAS No.: 3808-08-0
M. Wt: 285.28 g/mol
InChI Key: XGRJGMZUZVGTHF-UHFFFAOYSA-N
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Description

Diisopropyl benzoylamidophosphate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of diisopropyl groups, a benzoyl group, and a phosphoramidate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl benzoylamidophosphate typically involves the reaction of benzoyl chloride with diisopropyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl benzoylamidophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoramidates.

Scientific Research Applications

Diisopropyl benzoylamidophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphatase activity.

    Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diisopropyl benzoylamidophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition is often irreversible, making it a potent inhibitor of enzymes like acetylcholinesterase. The molecular pathways involved include the formation of a stable enzyme-inhibitor complex, which disrupts normal enzymatic function.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl fluorophosphate: A well-known enzyme inhibitor used in biochemical research.

    Diisopropyl methylphosphonate: Studied for its applications in chemical warfare agent degradation.

    Benzoyl phosphates: A class of compounds with similar structural features and reactivity.

Uniqueness

Diisopropyl benzoylamidophosphate is unique due to its specific combination of diisopropyl and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where selective inhibition of enzymes is required, as well as in the synthesis of complex organophosphorus compounds.

Properties

CAS No.

3808-08-0

Molecular Formula

C13H20NO4P

Molecular Weight

285.28 g/mol

IUPAC Name

N-di(propan-2-yloxy)phosphorylbenzamide

InChI

InChI=1S/C13H20NO4P/c1-10(2)17-19(16,18-11(3)4)14-13(15)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,15,16)

InChI Key

XGRJGMZUZVGTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NC(=O)C1=CC=CC=C1)OC(C)C

Origin of Product

United States

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